molecular formula C22H28ClN3O4 B2591027 N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898420-50-3

N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No. B2591027
CAS RN: 898420-50-3
M. Wt: 433.93
InChI Key: XUXPMTZMNODBHJ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, also known as tert-butyl carbamate , is a chemical compound with the molecular formula C5H11NO2 . It appears as white to pale yellow or pale pink crystals or crystalline powder. The compound is used in various synthetic processes and has applications in organic chemistry .


Synthesis Analysis

tert-Butyl carbamate is synthesized through palladium-catalyzed reactions. It plays a crucial role in the synthesis of N-Boc-protected anilines . Additionally, it has been employed in the preparation of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate consists of a tert-butyl group (t-Bu) attached to a carbamate functional group (OC(N)=O). The t-Bu group provides steric hindrance, affecting the compound’s reactivity and stability. The presence of the carbamate moiety suggests potential interactions with biological targets .


Chemical Reactions Analysis

tert-Butyl carbamate participates in various chemical reactions, including palladium-catalyzed transformations. Its reactivity allows for the introduction of functional groups, making it valuable in synthetic chemistry. Further investigation into specific reactions involving this compound would provide deeper insights .

Scientific Research Applications

Hydrogen-Bonding Patterns

Hydrogen-bonding patterns play a crucial role in the structural formation and stability of chemical compounds. In the context of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, molecules are linked into chains or sheets by combinations of C-H...O and C-H...π(arene) hydrogen bonds. This structural arrangement has implications for understanding the behavior of similar complex molecules, including N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, in various environments, which could be relevant for drug design and material science applications (López et al., 2010).

Inhibitory Activity and Molecular Docking

The inhibitory activity of benzoxazole derivatives, which share structural features with this compound, against key enzymes like acetylcholinesterase and butyrylcholinesterase, has been evaluated. These enzymes are significant in the context of Alzheimer’s disease, making these derivatives potential therapeutic agents. Molecular docking studies further elucidate the interaction of these compounds with enzyme targets, providing insights into the structural requirements for enzyme inhibition and potential applications in Alzheimer’s disease treatment (Celik et al., 2020).

Synthesis and Characterization

The synthesis and characterization of novel pyrazole carboxamide derivatives, including techniques and intermediates potentially relevant to this compound, have been explored. These derivatives were synthesized and determined through various spectroscopic methods, with some structures confirmed by X-ray crystal analysis. This research contributes to the broader field of chemical synthesis, offering methodologies that could be applied to the synthesis and study of this compound (Lv et al., 2013).

Antitumor Activity

The design, synthesis, and evaluation of compounds for antitumor activities is an area of intense research. A series of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which might share mechanistic or structural similarities with this compound, demonstrated potent antiproliferative activity against cancer cell lines. This suggests potential applications of similar compounds in cancer therapy (Wu et al., 2017).

Safety and Hazards

  • Legacy Brand Information : Note that this product was originally part of the Alfa Aesar product portfolio and may still be referred to by its legacy brand name .

Future Directions

Future research could explore the compound’s biological activity, potential pharmaceutical applications, and optimization of synthetic methodologies. Investigating its interactions with specific targets or pathways may reveal novel therapeutic possibilities .

properties

IUPAC Name

N-tert-butyl-2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O4/c1-22(2,3)24-21(28)15-30-20-14-29-18(12-19(20)27)13-25-7-9-26(10-8-25)17-6-4-5-16(23)11-17/h4-6,11-12,14H,7-10,13,15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXPMTZMNODBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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